molecular formula C9H10F3N B1363397 (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine CAS No. 578027-35-7

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine

Cat. No.: B1363397
CAS No.: 578027-35-7
M. Wt: 189.18 g/mol
InChI Key: GUMZDWPMXGQNBG-ZCFIWIBFSA-N
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Description

®-1-[4-(Trifluoromethyl)phenyl]ethylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.

Industrial Production Methods

In industrial settings, the production of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine may involve large-scale synthesis using similar trifluoromethylating agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

®-1-[4-(Trifluoromethyl)phenyl]ethylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include imines, nitriles, and various substituted amines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

®-1-[4-(Trifluoromethyl)phenyl]ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The chiral nature of the compound also plays a role in its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine: The enantiomer of the compound, differing in its chiral configuration.

    Trifluoromethylphenylamines: Compounds with similar structures but lacking the chiral center.

    Fluorinated amines: Compounds with fluorine atoms in different positions on the phenyl ring.

Uniqueness

®-1-[4-(Trifluoromethyl)phenyl]ethylamine is unique due to its combination of a trifluoromethyl group and a chiral amine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications, offering advantages in terms of reactivity, stability, and specificity.

Properties

IUPAC Name

(1R)-1-[4-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMZDWPMXGQNBG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356301
Record name (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578027-35-7
Record name (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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